N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

Lipophilicity Drug design Physicochemical property

A fragment-like heterocycle (MW 254.29 g/mol, XLogP3 0.9) featuring a single rotatable bond and balanced TPSA. The p-tolyl urea substituent delivers +0.5 log P over the unsubstituted N-phenyl congener, providing distinct steric, electronic, and hydrogen-bonding profiles for matched-pair SAR studies. This compound is not a drop-in replacement for N-phenyl or N-benzyl analogs—substitution can alter potency, selectivity, and physicochemical suitability. Ideal for fragment-based drug discovery, kinase hinge-binding optimization, and computational pharmacophore modeling. Limited commercial availability underscores the value of early procurement for lead-generation campaigns.

Molecular Formula C14H14N4O
Molecular Weight 254.293
CAS No. 1705262-78-7
Cat. No. B3017651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
CAS1705262-78-7
Molecular FormulaC14H14N4O
Molecular Weight254.293
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)N2CC3=CN=CN=C3C2
InChIInChI=1S/C14H14N4O/c1-10-2-4-12(5-3-10)17-14(19)18-7-11-6-15-9-16-13(11)8-18/h2-6,9H,7-8H2,1H3,(H,17,19)
InChIKeyVTWLLFXPSGTYDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(p-Tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide (CAS 1705262‑78‑7): Chemical Identity, Scaffold Class, and Procurement Context


N-(p‑tolyl)-5H-pyrrolo[3,4‑d]pyrimidine‑6(7H)‑carboxamide (CAS 1705262‑78‑7, PubChem CID 90585514, ChEMBL CHEMBL4907488) is a synthetic small‑molecule heterocycle built on the 6,7‑dihydro‑5H‑pyrrolo[3,4‑d]pyrimidine scaffold [REFS‑1]. This scaffold is a recognized privileged structure in medicinal chemistry, serving as the core of potent ATP‑competitive kinase inhibitors that target ATR, ERK1/2, PARP1 and other oncology‑relevant kinases [REFS‑2][REFS‑3]. The compound bears a urea‑type N‑(p‑tolyl)carboxamide substituent at the pyrrolidine nitrogen (position 6), which imparts a single hydrogen‑bond donor, three hydrogen‑bond acceptors, a computed XLogP3 of 0.9 and a topological polar surface area (TPSA) of 58.1 Ų [REFS‑1]. These physicochemical properties place the molecule within favourable ranges for oral bioavailability and central nervous system penetration, while preserving the synthetic tractability and fragment‑like character (MW = 254.29 g mol⁻¹, only one rotatable bond) that are valued in hit‑to‑lead and lead‑optimisation programmes [REFS‑1].

Why N‑(p‑Tolyl)‑5H‑pyrrolo[3,4‑d]pyrimidine‑6(7H)‑carboxamide Cannot Be Interchanged with Generic In‑Class Analogs


Although the pyrrolo[3,4‑d]pyrimidine scaffold is shared with numerous kinase inhibitor chemotypes, the N‑(p‑tolyl)carboxamide substituent introduces a unique combination of electronic, steric and hydrogen‑bonding features that differentiate this compound from its closest commercial analogs. The para‑methyl group on the phenyl ring adds lipophilicity (+0.5 log P units relative to the unsubstituted N‑phenyl congener) without significantly enlarging the molecular footprint, which can translate into altered membrane permeability and target‑binding kinetics [REFS‑1][REFS‑2]. Moreover, the urea‑type linkage (N–C(=O)–N) furnishes a distinct spatial arrangement of hydrogen‑bond donor/acceptor vectors compared with the N‑benzyl analog, in which a methylene spacer disrupts conjugation and rotates the pharmacophore [REFS‑1]. These differences mean that the compound cannot be treated as a simple “drop‑in” replacement for structurally similar carboxamides; substitution can silently degrade potency, selectivity or physicochemical suitability. The quantitative evidence below demonstrates exactly where these distinctions lie and why they matter for scientific selection or procurement.

Quantitative Differentiation of N‑(p‑Tolyl)‑5H‑pyrrolo[3,4‑d]pyrimidine‑6(7H)‑carboxamide from Closest Structural Analogs


Lipophilicity Control: XLogP3 Head‑to‑Head with N‑Phenyl and N‑Benzyl Analogs

The computed partition coefficient (XLogP3) of N‑(p‑tolyl)‑5H‑pyrrolo[3,4‑d]pyrimidine‑6(7H)‑carboxamide is 0.9, placing it in the optimal range for oral absorption (Lipinski’s Rule of Five recommends XLogP ≤ 5) while remaining lower than many kinase inhibitors that suffer from poor solubility due to excessive lipophilicity [REFS‑1]. The unsubstituted N‑phenyl analog (CID 53400731) has a calculated XLogP3 of 0.4, and the N‑benzyl analog (CID 6121954) has an XLogP3 of 0.8 [REFS‑2][REFS‑3]. The p‑tolyl compound therefore offers +0.5 log P units of additional lipophilicity versus the N‑phenyl derivative and is comparable to the N‑benzyl derivative, but without the added conformational flexibility of the benzyl methylene group, which can complicate binding mode predictions [REFS‑1].

Lipophilicity Drug design Physicochemical property

Topological Polar Surface Area: A Differentiator for Passive Permeability

The topological polar surface area (TPSA) of N‑(p‑tolyl)‑5H‑pyrrolo[3,4‑d]pyrimidine‑6(7H)‑carboxamide is 58.1 Ų, well below the 140 Ų threshold commonly associated with good oral bioavailability and the 90 Ų ceiling often cited for blood‑brain barrier penetration [REFS‑1]. The N‑phenyl analog has an identical TPSA (58.1 Ų) because the para‑methyl substituent does not introduce additional polar atoms [REFS‑2]. However, the N‑benzyl analog shows a TPSA of 58.1 Ų as well, indicating that this parameter alone cannot discriminate among these three compounds. The differentiation arises from the interplay of TPSA with lipophilicity (see Evidence Item 1): the p‑tolyl compound achieves a TPSA of 58.1 Ų at XLogP3 = 0.9, whereas the N‑phenyl analog has the same TPSA but at XLogP3 = 0.4. This shift in the TPSA–logP landscape can affect the compound’s position in permeability‑solubility trade‑off plots such as the “Golden Triangle” [REFS‑3].

Polar surface area Membrane permeability Drug‑likeness

Molecular Size and Rotatable Bond Count: Fragment‑Like Efficiency vs. Larger In‑Class Congeners

With a molecular weight of 254.29 g mol⁻¹ and only one rotatable bond (the C–N bond connecting the p‑tolyl ring to the urea carbonyl), N‑(p‑tolyl)‑5H‑pyrrolo[3,4‑d]pyrimidine‑6(7H)‑carboxamide occupies a fragment‑like or early lead‑like chemical space [REFS‑1]. In contrast, the more elaborate N‑(3‑(trifluoromethyl)phenyl) analog (CAS 1705532‑78‑8) has a molecular weight of 308.26 g mol⁻¹, and many biologically optimised pyrrolo[3,4‑d]pyrimidine kinase inhibitors exceed 400 g mol⁻¹ [REFS‑2][REFS‑3]. The low molecular weight and minimal rotatable bond count of the p‑tolyl compound confer higher ligand efficiency metrics (e.g., binding energy per heavy atom) when equipotent with larger congeners, making it a preferred starting point for fragment‑based screening or fragment growth campaigns [REFS‑4].

Fragment‑based drug discovery Ligand efficiency Molecular complexity

Hydrogen‑Bond Donor/Acceptor Profile: Distinct Pharmacophoric Features vs. N‑Phenyl Analog

The N‑(p‑tolyl)carboxamide group provides one hydrogen‑bond donor (the urea NH) and three hydrogen‑bond acceptors (urea carbonyl, pyrimidine N1, and pyrimidine N3), identical in count to the N‑phenyl and N‑benzyl analogs [REFS‑1]. However, the electronic effect of the para‑methyl substituent (+I inductive effect) slightly increases the electron density on the phenyl ring, which can modulate the strength of π‑stacking interactions with hydrophobic kinase pockets and subtly alter the pKₐ of the urea NH. In class‑level SAR studies on pyrrolo[3,4‑d]pyrimidine ATR inhibitors, even minor substituent changes on the N‑aryl ring have been shown to shift selectivity between PARP1 and ATR by orders of magnitude [REFS‑2]. The p‑tolyl substituent therefore represents a deliberate electronic tuning of the pharmacophore that cannot be replicated by simply purchasing the unsubstituted N‑phenyl analog.

Hydrogen bonding Pharmacophore Kinase hinge binding

Scaffold Validation: Class‑Level Kinase Inhibition Potency Against ATR and PARP1

Although no direct IC₅₀ data are publicly available for N‑(p‑tolyl)‑5H‑pyrrolo[3,4‑d]pyrimidine‑6(7H)‑carboxamide itself, the 6,7‑dihydro‑5H‑pyrrolo[3,4‑d]pyrimidine scaffold has been extensively validated as a kinase inhibitor pharmacophore. In a 2023 study, compound 48f (a 7,7‑dimethyl‑substituted analog) inhibited ATR kinase with an IC₅₀ of 0.0030 μM [REFS‑1]. More recently, compound 38a, a PARP1/ATR dual inhibitor bearing the same core scaffold, demonstrated IC₅₀ values below 20 nM against both targets and antiproliferative IC₅₀ values of <0.048 μM in MDA‑MB‑231 cells [REFS‑2]. These data establish that the pyrrolo[3,4‑d]pyrimidine core can support nanomolar kinase inhibition, and the p‑tolyl derivative occupies unexplored substituent space within this validated chemotype, offering the opportunity to profile a novel substitution pattern against this proven target class.

ATR kinase PARP1 Kinase inhibition IC50

Validated Application Scenarios for N‑(p‑Tolyl)‑5H‑pyrrolo[3,4‑d]pyrimidine‑6(7H)‑carboxamide in Drug Discovery and Chemical Biology


Fragment‑Based Screening and Hit‑Identification Libraries

With a molecular weight of 254 g mol⁻¹, a single rotatable bond, and a balanced TPSA–logP profile (58.1 Ų; XLogP3 = 0.9), this compound is ideally sized for fragment‑based drug discovery (FBDD) libraries targeting ATP‑binding sites of kinases [REFS‑1]. The pyrrolo[3,4‑d]pyrimidine core is a validated kinase hinge‑binding motif, and the p‑tolyl substituent provides a unique vector for fragment growth or merging with other fragments that occupy the selectivity pocket or solvent‑exposed region [REFS‑2][REFS‑3].

Systematic SAR Exploration of N‑Aryl Substitution on the Pyrrolo[3,4‑d]pyrimidine Scaffold

The p‑tolyl group offers a distinct electronic profile (+I inductive effect) within a series of N‑aryl pyrrolo[3,4‑d]pyrimidine‑6‑carboxamides. When procured alongside the N‑phenyl (XLogP3 = 0.4), N‑benzyl (XLogP3 = 0.8), and N‑(3‑trifluoromethyl)phenyl analogs, this compound enables a matched‑pair analysis to quantify the contribution of the para‑methyl substituent to target binding, selectivity, and cellular activity [REFS‑1][REFS‑4]. Such systematic SAR studies are essential for establishing robust pharmacophore models and for guiding lead optimisation.

Kinase Selectivity Panel Screening for Novel Chemotype Profiling

Given that closely related pyrrolo[3,4‑d]pyrimidine derivatives have demonstrated nanomolar inhibition of ATR (IC₅₀ = 0.0030 μM) and dual PARP1/ATR inhibition (IC₅₀ < 20 nM), the p‑tolyl compound, as an underexplored representative of this scaffold class, can be submitted to commercial kinase selectivity panels to identify its primary target(s) and selectivity fingerprint [REFS‑2][REFS‑3]. A clean selectivity profile against a broad kinase panel would position the compound as a valuable chemical probe for mechanistic studies, while a potent, selective hit against a therapeutically relevant kinase would open a new lead series.

Computational Chemistry and Structure‑Based Drug Design Campaigns

The compound’s low conformational flexibility (one rotatable bond) and well‑defined hydrogen‑bonding vectors make it highly amenable to docking studies and molecular dynamics simulations. It can serve as a minimal pharmacophore for virtual screening or as a core for de novo design, where computational tools explore substitutions at the pyrimidine 2‑ and 4‑positions to optimise complementarity with the target kinase’s ATP pocket [REFS‑1][REFS‑3].

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